ABT-418 盐酸盐

描述

ABT-418 hydrochloride is a drug developed by Abbott . It is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs) with cognitive enhancing and anxiolytic activities . It has been researched for the treatment of both Alzheimer’s disease and ADHD .

Molecular Structure Analysis

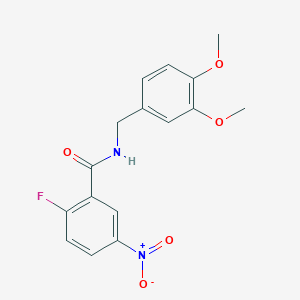

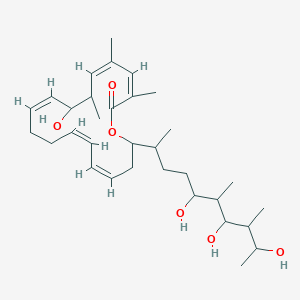

The molecular structure of ABT-418 hydrochloride is represented by the formula C9H14N2O·HCl . The IUPAC name for ABT-418 is 3-Methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole .Physical and Chemical Properties Analysis

ABT-418 hydrochloride is a solid substance with a light brown to brown color . It is soluble in water at a concentration of 15 mg/mL . The molecular weight of ABT-418 hydrochloride is 202.68 .科学研究应用

- ABT-418 是一种选择性胆碱能通道激活剂 (ChCA),目前正在开发用于治疗 AD。 它有望解决与这种神经退行性疾病相关的认知和情绪障碍 .

- 作为 nAChR 激动剂,ABT-418 已被研究其对空间记忆改善的影响。 在一项注意力缺陷多动障碍 (ADHD) 大鼠模型中,它显示出潜在的好处 .

阿尔茨海默病 (AD) 治疗

空间记忆增强

作用机制

Target of Action

ABT-418 hydrochloride is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs) . It has a subtype-selective binding with high affinity to the α4β2, α7/5-HT3, and α2β2 nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

ABT-418 hydrochloride interacts with its targets (nAChRs) by acting as an agonist . This means it binds to these receptors and activates them, enhancing the effect of the neurotransmitter acetylcholine. This interaction results in the opening of ion channels in the neuron’s membrane, allowing the flow of ions across the membrane, which can lead to various cellular responses .

Biochemical Pathways

The activation of nAChRs by ABT-418 hydrochloride affects several biochemical pathways. The primary pathway is the cholinergic pathway, which involves the neurotransmitter acetylcholine. The activation of nAChRs enhances the transmission of signals in this pathway, which can have various downstream effects, including the modulation of dopamine release, a neurotransmitter involved in reward and pleasure centers in the brain .

Result of Action

The activation of nAChRs by ABT-418 hydrochloride has been associated with cognitive-enhancing and anxiolytic (anti-anxiety) effects . It has been researched for the treatment of both Alzheimer’s disease and ADHD . The cognitive-enhancing effects are likely due to the enhanced cholinergic transmission in the brain, while the anxiolytic effects may be related to the modulation of other neurotransmitter systems, such as dopamine .

安全和危害

生化分析

Biochemical Properties

ABT-418 hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets nAChRs, specifically the α4β2, α7/5-HT3, and α2β2 subtypes . These interactions involve the activation of cholinergic channels, which can enhance cognitive functions and reduce anxiety . The binding of ABT-418 hydrochloride to these receptors modulates neurotransmitter release and neuronal excitability, contributing to its therapeutic effects .

Cellular Effects

ABT-418 hydrochloride influences various types of cells and cellular processes. It has been shown to improve spatial memory in animal models of ADHD by enhancing the expression of cortical α4 and β2 nAChR subunits and the hippocampal α4 subunit . Additionally, ABT-418 hydrochloride affects cell signaling pathways, gene expression, and cellular metabolism by modulating cholinergic neurotransmission . These effects contribute to its potential as a treatment for neurodegenerative diseases and cognitive disorders .

Molecular Mechanism

The molecular mechanism of ABT-418 hydrochloride involves its binding interactions with nAChRs. By acting as an agonist, it activates these receptors, leading to increased cholinergic neurotransmission . This activation results in the modulation of various downstream signaling pathways, including those involved in synaptic plasticity, learning, and memory . Additionally, ABT-418 hydrochloride may influence gene expression by altering the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ABT-418 hydrochloride have been observed to change over time. The compound is stable under specific storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that chronic administration of ABT-418 hydrochloride can lead to sustained improvements in cognitive function and reductions in anxiety-like behaviors . The stability and degradation of the compound must be carefully monitored to ensure consistent results in experimental settings .

Dosage Effects in Animal Models

The effects of ABT-418 hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to enhance cognitive function and reduce anxiety without significant adverse effects . Higher doses may lead to toxic effects, including nausea and other gastrointestinal disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing harm .

Metabolic Pathways

ABT-418 hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and clearance from the body . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can affect the overall efficacy and duration of action of ABT-418 hydrochloride .

Transport and Distribution

Within cells and tissues, ABT-418 hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of ABT-418 hydrochloride can influence its therapeutic effects and potential side effects, depending on its localization within the body .

Subcellular Localization

The subcellular localization of ABT-418 hydrochloride is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that ABT-418 hydrochloride reaches its intended sites of action, where it can exert its effects on nAChRs and other biomolecules .

属性

IUPAC Name |

3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-7-6-9(12-10-7)8-4-3-5-11(8)2;/h6,8H,3-5H2,1-2H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXHERKWAIEJQF-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@@H]2CCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438901 | |

| Record name | 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147388-83-8 | |

| Record name | ABT-418 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147388838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-418 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABT-418 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ALA933VO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)

![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)

![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)

![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)